![molecular formula C21H20FN3O4 B2417482 4-((1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798512-82-9](/img/structure/B2417482.png)
4-((1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups and structural features that are common in medicinal chemistry . These include a pyrrolidine ring, a pyrazole ring, a fluorophenyl group, and a pyranone ring. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry . The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, and fluorophenyl groups are commonly used in drug design due to their ability to form strong interactions with biological targets .
Molecular Structure Analysis
The compound’s structure suggests it could have multiple stereoisomers due to the presence of chiral centers in the pyrrolidine ring . The three-dimensional structure of the molecule could be influenced by the pyrrolidine ring’s pseudorotation .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the pyranone ring could potentially undergo nucleophilic addition reactions, and the pyrrolidine ring could participate in various reactions depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, potentially influencing its pharmacokinetic properties .Wissenschaftliche Forschungsanwendungen
Glycosidase Inhibition
Polyhydroxylated pyrrolidines, including derivatives of the compound , exhibit potent α-glycosidase inhibition. These compounds are relevant in the context of metabolic disorders and diabetes management .
Antimicrobial and Anticancer Research
Efforts have been made to study the pharmacological activities of newly synthesized derivatives of the compound. Researchers investigate their potential as antimicrobial and anticancer agents, aiming to combat drug resistance by pathogens and cancer cells .
Boron-Containing Pyrrolidine Derivatives
Functionalized pyrrolidine derivatives, such as boron-containing analogs, have been explored. For instance, the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine demonstrates the versatility of this scaffold .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[1-[2-[4-(4-fluorophenyl)pyrazol-1-yl]acetyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-14-8-19(9-21(27)28-14)29-18-6-7-24(12-18)20(26)13-25-11-16(10-23-25)15-2-4-17(22)5-3-15/h2-5,8-11,18H,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIOZTCOEJZDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.